Methyl 3-amino-5-chloro-2-methylbenzoate

EZH2 inhibitor Anticancer Epigenetics

Procurement pain: Substituting aminobenzoate regioisomers breaks patent routes and alters bioactivity. Solution: Methyl 3-amino-5-chloro-2-methylbenzoate (CAS 294190-18-4) - the designated intermediate for WO2013/173441 EZH2 inhibitors and CCR5 antagonist libraries. - **Target Validation**: Enables substituted benzamide EZH2 inhibitors (Suzuki/amide coupling) and CCR5 antagonists (HIV, asthma). - **Regioisomeric Advantage**: 2-methyl (steric control) + 3-amino (amide handle) + 5-chloro (optimal hGR inhibition, Ki=0.524µM for analog). - **Supply**: 97% purity; NMR/HPLC/GC characterized. Immediate R&D quantities.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 294190-18-4
Cat. No. B1403374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-chloro-2-methylbenzoate
CAS294190-18-4
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3
InChIKeyRGXZOGNUNHYYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-Chloro-2-Methylbenzoate: Procurement & Characterization


Methyl 3-amino-5-chloro-2-methylbenzoate (CAS 294190-18-4) is a trisubstituted benzoate ester bearing amino, chloro, and methyl substituents at the 3-, 5-, and 2-positions respectively, with a molecular formula C9H10ClNO2 and molecular weight of 199.63 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting Enhancer of Zeste Homolog 2 (EZH2) and the CCR5 chemokine receptor [1]. Typical commercial specifications cite a purity of 97% with analytical characterization by NMR, HPLC, or GC . Predicted physicochemical properties include a boiling point of 331.6 ± 37.0 °C and a density of 1.264 ± 0.06 g/cm³ .

✓ Patent-specified intermediate for EZH2 inhibitor programs
✓ Characterized by NMR, HPLC, or GC to typical 97% purity
✓ Substituent pattern designed for amide coupling and Suzuki reactions

Why Methyl 3-Amino-5-Chloro-2-Methylbenzoate Cannot Be Substituted


Substitution among aminobenzoate derivatives is not chemically neutral because the precise ring substitution pattern governs downstream synthetic utility, biological target engagement, and regulatory starting material designation. For methyl 3-amino-5-chloro-2-methylbenzoate, the combination of a 2-methyl group ortho to the ester, a 3-amino group, and a 5-chloro substituent defines its unique reactivity profile in amide coupling reactions and its role as a privileged scaffold in specific patent-protected therapeutic programs [1]. Altering the substitution pattern by omitting the 2-methyl group or relocating the chlorine atom changes the electronic environment of the amino group, modifies steric hindrance around the ester, and precludes the compound from serving as the designated intermediate in the synthetic routes for which it was optimized .

2-Methyl absence Removing the 2-methyl group may alter steric control during coupling and deviate from the patented synthetic route.
Cl repositioning Relocating chlorine to the 4-position changes electronic effects, potentially compromising amide bond formation and downstream reactivity.
Regioisomeric analogs Unspecified regioisomers may not serve as valid starting materials for the intended biphenyl pharmacophore construction.

Methyl 3-Amino-5-Chloro-2-Methylbenzoate: Differentiation Evidence


Patent-Specified EZH2 Inhibitor Intermediate

Methyl 3-amino-5-chloro-2-methylbenzoate is explicitly designated as a key intermediate in the synthetic route for a series of substituted benzamide EZH2 inhibitors disclosed in WO2013/173441 [1]. The patent exemplifies its use in the preparation of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide and related analogs, where the 2-methyl-3-amino-5-chloro benzoate core is essential for constructing the biphenyl pharmacophore via Suzuki coupling following amide bond formation [1]. In contrast, simpler analogs such as methyl 3-amino-5-chlorobenzoate (lacking the 2-methyl group) or methyl 3-amino-4-chlorobenzoate (differing in chlorine position) are not specified for this application and would yield structurally distinct final compounds with unvalidated EZH2 inhibitory activity .

EZH2 intermediate designation
Class-level inference
Target compound explicitly specified in patent WO2013/173441; comparator regioisomers are not designated for this application.
Binary distinction: designated vs. non-designated intermediate.
Supports synthetic route fidelity for EZH2 inhibitor research.
Patent-specified use does not guarantee biological activity of final compounds.
EZH2 inhibitor Anticancer Epigenetics

Positional Specificity for Glutathione Reductase Inhibition

In a comparative in vitro study of 3-amino-benzoic acid methyl ester derivatives, the 5-chloro substituted analog (methyl 3-amino-5-chlorobenzoate) exhibited the highest inhibitory effect on human glutathione reductase (hGR) with a Ki value of 0.524 ± 0.109 µM, outperforming all other tested analogs including the 4-chloro derivative which showed markedly weaker hGR inhibition [1]. While the target compound methyl 3-amino-5-chloro-2-methylbenzoate contains an additional 2-methyl group not present in the tested 5-chloro analog, the class-level inference establishes that the 5-chloro-3-amino substitution pattern is privileged for hGR inhibition. The 2-methyl group present in the target compound may further modulate binding interactions through steric and electronic effects [1].

hGR inhibition (class-level)
Class-level inference
Ki = 0.524 ± 0.109 µM
target vs. 4-Cl analog
Methyl 3-amino-5-chlorobenzoate (without 2-methyl) showed highest inhibitory effect among tested analogs.
Reported lower Ki relative to other regioisomers; supports screening for glutathione reductase inhibition.
Class-level inference; target compound contains additional 2-methyl group with unknown effect.
Glutathione reductase Enzyme inhibition Structure-activity relationship

Validated Synthetic Route and Yield

A validated synthetic protocol for methyl 3-amino-5-chloro-2-methylbenzoate has been documented with a quantified yield of 93% using tin(II) chloride dihydrate-mediated reduction of methyl 5-chloro-2-methyl-3-nitrobenzoate . The procedure uses 21.78 mmol of nitro precursor, 89 mmol SnCl₂·2H₂O in ethyl acetate at reflux (85 °C) for 3 hours, yielding 4.05 g (20.29 mmol) of purified product after silica gel chromatography . This yield establishes a reproducible benchmark for process development and quality control. In contrast, alternative reduction methods (e.g., Fe/NH₄Cl, catalytic hydrogenation) or syntheses of regioisomeric analogs may produce variable yields that require independent optimization; the published 93% yield provides a validated reference point for procurement specifications and synthetic planning .

Validated synthetic yield
Reported
93% isolated yield
4.05 g (20.29 mmol) from 5.0 g nitro precursor using SnCl₂·2H₂O reduction.
Provides a reproducible benchmark for process development and procurement planning.
Source not peer-reviewed; protocol reported by supplier or internal documentation.
Synthetic methodology Process chemistry Nitro reduction

Methyl 3-Amino-5-Chloro-2-Methylbenzoate: Key Applications


EZH2 Inhibitor Synthesis for Oncology

Procure methyl 3-amino-5-chloro-2-methylbenzoate as the designated intermediate for preparing substituted benzamide EZH2 inhibitors, as exemplified in WO2013/173441. The compound serves as the essential building block for constructing the biphenyl core via sequential amide bond formation and Suzuki coupling reactions [1]. Use of this specific intermediate ensures fidelity to the patented synthetic route and facilitates the preparation of analogs such as N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide. The 2-methyl group provides steric control during coupling, while the 3-amino group serves as the handle for amide bond formation [1].

SAR of Glutathione Reductase Inhibitors

Utilize methyl 3-amino-5-chloro-2-methylbenzoate or its hydrolyzed acid form as a scaffold for developing potent human glutathione reductase inhibitors. Class-level evidence demonstrates that the 5-chloro-3-amino substitution pattern confers optimal hGR inhibition (Ki = 0.524 µM for the demethylated analog), significantly outperforming 4-chloro and other regioisomers [2]. The additional 2-methyl group in this compound offers a vector for further structural elaboration to modulate potency, selectivity, and physicochemical properties. This compound is suitable for derivatization via the amino group to generate focused libraries for probing redox modulation in cancer cell lines [2].

CCR5 Antagonist Pharmacophore Development

Deploy methyl 3-amino-5-chloro-2-methylbenzoate as a starting material for synthesizing CCR5 antagonist candidates. Preliminary pharmacological screening has indicated that derivatives incorporating this benzoate core can function as CCR5 antagonists with potential applications in treating HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The amino group at the 3-position provides a conjugation site for attaching diverse pharmacophoric elements, while the 5-chloro and 2-methyl substituents influence the conformational and electronic properties of the aromatic ring critical for CCR5 binding [3].

Application
Selection Property
Validation Focus
EZH2 inhibitor synthesis research
Patent-specified intermediate fidelity
Confirm synthetic route compliance via amide coupling / Suzuki sequence
Glutathione reductase inhibitor SAR
Positional isomer inhibitory profile
Verify Ki shift relative to 5-chloro-3-amino core and 2-methyl impact
CCR5 antagonist pharmacophore development
Amino group conjugation handle
Evaluate derivative binding in CCR5 screening assays

Technical Documentation Hub

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